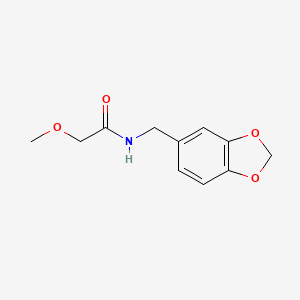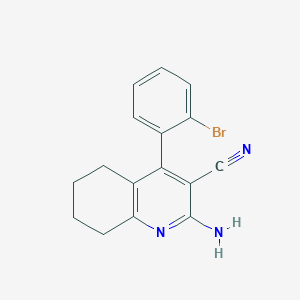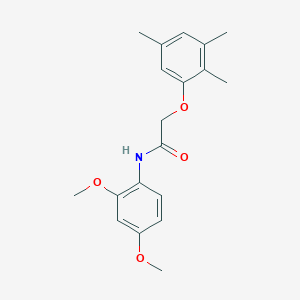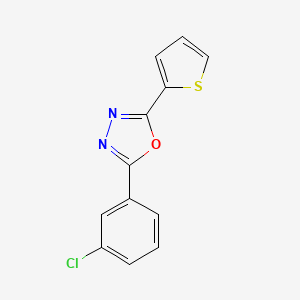![molecular formula C21H20O3 B5811669 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as K11777, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of flavonoids and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its biological activities are well characterized. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One potential direction is to investigate its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to evaluate its potential as an anti-cancer agent in various types of cancer. Furthermore, more research is needed to understand the mechanism of action of this compound, which may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves several steps, including the condensation of 4-vinylbenzyl alcohol with 2-hydroxyacetophenone, followed by alkylation with 3,4,8-trimethylchromone. The resulting intermediate is then oxidized, and the final product is obtained by purification through column chromatography. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been investigated as an anti-microbial agent, inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-5-16-6-8-17(9-7-16)12-23-19-11-10-18-13(2)14(3)21(22)24-20(18)15(19)4/h5-11H,1,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRZCHVGKJEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)




methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)

